molecular formula C10H12FNO2 B1410630 Ethyl 3-(6-fluoropyridin-3-yl)propanoate CAS No. 1823347-12-1

Ethyl 3-(6-fluoropyridin-3-yl)propanoate

Cat. No.: B1410630
CAS No.: 1823347-12-1
M. Wt: 197.21 g/mol
InChI Key: AIQAFSHGABLIRP-UHFFFAOYSA-N
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Description

Ethyl 3-(6-fluoropyridin-3-yl)propanoate is an organic compound with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol This compound is characterized by the presence of a fluoropyridine ring, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(6-fluoropyridin-3-yl)propanoate typically involves the esterification of 3-(6-fluoropyridin-3-yl)propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(6-fluoropyridin-3-yl)propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(6-fluoropyridin-3-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-(6-fluoropyridin-3-yl)propanoate involves its interaction with specific molecular targets. The fluoropyridine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The ester group can undergo hydrolysis to release the active acid form, which may further interact with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-fluoropyridin-3-yl)propanoate
  • Ethyl 3-(5-fluoropyridin-3-yl)propanoate
  • Ethyl 3-(2-fluoropyridin-3-yl)propanoate

Uniqueness

Ethyl 3-(6-fluoropyridin-3-yl)propanoate is unique due to the position of the fluorine atom on the pyridine ring, which can significantly influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .

Properties

IUPAC Name

ethyl 3-(6-fluoropyridin-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3,5,7H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQAFSHGABLIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CN=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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